molecular formula C10H7ClN4S B1417324 6-Chloro-3-(2-thienylmethyl)[1,2,4]triazolo[4,3-b]pyridazine CAS No. 1094354-50-3

6-Chloro-3-(2-thienylmethyl)[1,2,4]triazolo[4,3-b]pyridazine

Cat. No.: B1417324
CAS No.: 1094354-50-3
M. Wt: 250.71 g/mol
InChI Key: BJBFZKPLPRFQMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-3-(2-thienylmethyl)[1,2,4]triazolo[4,3-b]pyridazine is a heterocyclic compound featuring a fused triazole-pyridazine core. The scaffold consists of a pyridazine ring fused with a 1,2,4-triazole moiety, with a chlorine substituent at position 6 and a 2-thienylmethyl group at position 2. This compound belongs to a class of triazolo[4,3-b]pyridazines, which are of significant interest in medicinal chemistry due to their diverse pharmacological activities, including kinase inhibition, antimicrobial effects, and modulation of epigenetic targets like bromodomains . The 2-thienylmethyl group introduces a sulfur-containing heterocyclic substituent, which may enhance binding to biological targets through hydrophobic and π-π interactions .

Properties

IUPAC Name

6-chloro-3-(thiophen-2-ylmethyl)-[1,2,4]triazolo[4,3-b]pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClN4S/c11-8-3-4-9-12-13-10(15(9)14-8)6-7-2-1-5-16-7/h1-5H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJBFZKPLPRFQMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CC2=NN=C3N2N=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClN4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Step 1: Formation of Intermediate (Compound C’)

  • Reactants: Compound A' (a halogenated pyridazine or triazole derivative) and Compound B' (a thienylmethyl-containing nucleophile).
  • Catalyst/Base: Organic base such as N,N-diisopropylethylamine or pyridine.
  • Solvent: n-Butanol.
  • Temperature: 105–115°C (optimal 110°C).
  • Duration: 2–5 hours (optimal 3 hours).
  • Molar Ratio: 1:0.8–1.2 (preferably 1:1).
  • Workup: Concentration, solvent removal, and purification via silica gel chromatography using petroleum ether:ethyl acetate (2:1).

Step 2: Cyclization/Final Substitution

  • Reactants: Compound C’ and Compound D’ (a suitable cyclizing agent or further substituent).
  • Solvent: n-Butanol.
  • Temperature: 105–115°C (optimal 110°C).
  • Duration: 0.5–3 hours (optimal 1 hour).
  • Molar Ratio: 1:3–10 (preferably 1:4).
  • Workup: Concentration, solvent removal, and purification via silica gel chromatography using dichloromethane:methanol (10:1).

Detailed Reaction Conditions

Parameter Step 1 Step 2
Organic Base N,N-diisopropylethylamine/pyridine Not specified
Solvent n-Butanol n-Butanol
Temperature (°C) 105–115 (optimal 110) 105–115 (optimal 110)
Reaction Time (h) 2–5 (optimal 3) 0.5–3 (optimal 1)
Molar Ratio (A'/B' or C'/D') 1:0.8–1.2 (preferably 1:1) 1:3–10 (preferably 1:4)
Purification Solvent Petroleum ether:ethyl acetate (2:1) Dichloromethane:methanol (10:1)

Purification and Isolation

  • After each reaction step, the mixture is concentrated and the solvent is removed.
  • The crude product is purified by silica gel column chromatography.
  • The eluent for the first step is petroleum ether:ethyl acetate (2:1), while for the second step it is dichloromethane:methanol (10:1).
  • The process is highly dependent on the choice of base and solvent. N,N-diisopropylethylamine and pyridine are preferred for their ability to promote nucleophilic substitution and condensation.
  • n-Butanol is chosen for its high boiling point, which allows for elevated reaction temperatures without solvent loss.
  • The reaction times and temperatures are optimized to maximize yield and minimize byproduct formation.
  • The purification steps are critical for isolating the pure target compound, as the reactions can produce side products and unreacted starting materials.
Parameter Value/Range Notes
Molecular Formula C₁₀H₇ClN₄S
Molecular Weight 250.71
Key Reactants Halogenated pyridazine/triazole, thienylmethyl nucleophile
Organic Base N,N-diisopropylethylamine, pyridine
Solvent n-Butanol High boiling point, suitable for heating
Reaction Temperature (°C) 105–115 (optimal 110) Both steps
Reaction Time (h) Step 1: 2–5 (optimal 3) Step 2: 0.5–3 (optimal 1)
Purification Silica gel chromatography Petroleum ether:ethyl acetate (2:1); dichloromethane:methanol (10:1)
Typical Yield Not specified Dependent on optimization

Chemical Reactions Analysis

Types of Reactions

6-Chloro-3-(2-thienylmethyl)[1,2,4]triazolo[4,3-b]pyridazine undergoes various chemical reactions, including:

    Substitution Reactions: The chloro substituent can be replaced by nucleophiles such as amines or thiols.

    Oxidation Reactions: The thienylmethyl group can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: The triazolopyridazine ring can be reduced under specific conditions to yield dihydro derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products

    Substitution: Amino or thiol derivatives.

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dihydro derivatives of the triazolopyridazine ring.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-Chloro-3-(2-thienylmethyl)[1,2,4]triazolo[4,3-b]pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and thienylmethyl groups contribute to the compound’s binding affinity and specificity. The triazolopyridazine core can interact with active sites of enzymes, potentially inhibiting their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Table 1: Key Derivatives and Their Activities

Compound Name Substituents (Position 3) Biological Activity Potency/IC₅₀ Reference
6-Chloro-3-(2-thienylmethyl) 2-Thienylmethyl Not explicitly reported (structural analog studies) N/A
6-Chloro-3-(m-tolyl) m-Tolyl DPP-4 inhibition, insulinotropic ~50–100 nM (DPP-4)
6-Chloro-3-(trifluoromethyl) Trifluoromethyl BRD4 bromodomain inhibition Micromolar (IC₅₀)
6-Chloro-3-(4-fluorophenyl) 4-Fluorophenyl Kinase inhibition (LRRK2) Sub-micromolar
6-Chloro-3-(chloromethyl) Chloromethyl Lipophilicity studies LogP = 1.8
6-Chloro-3-(3-oxetanyl) Oxetane BRD4 inhibition (crystallography data) ~10–20 µM

Key Observations:

Substituent Effects on Target Binding :

  • Aromatic vs. Heterocyclic Groups : Phenyl (e.g., 4-fluorophenyl) and thienylmethyl groups enhance interactions with hydrophobic pockets in enzymes like LRRK2 or BRD4 . The thienylmethyl group’s sulfur atom may improve binding specificity compared to purely aromatic substituents.
  • Electron-Withdrawing Groups : Trifluoromethyl (-CF₃) at position 3 increases potency in BRD4 inhibition but reduces solubility due to higher lipophilicity .
  • Chloromethyl Derivatives : These exhibit moderate lipophilicity (LogP ~1.8) and serve as precursors for further functionalization .

Role of Position 6 Chlorine :
The chlorine atom at position 6 is conserved across most analogs and is critical for maintaining planar geometry and hydrogen-bonding interactions with targets like DPP-4 or BRD4 . Replacement with hydrazine or piperazine groups (e.g., in anti-diabetic compounds) introduces basicity, enhancing solubility and cellular uptake .

Pharmacological Profiles: DPP-4 Inhibitors: 3-(m-Tolyl) derivatives show nanomolar inhibition of DPP-4, a key target in diabetes therapy, with insulinotropic effects in INS-1 cells . BRD4 Inhibitors: Derivatives with oxetane or trifluoromethyl groups exhibit micromolar IC₅₀ values, but crystallography data reveal improved binding when substituents occupy specific subpockets in the bromodomain . Antimicrobial Activity: 3-Substituted phenyl analogs demonstrate moderate antifungal and antibacterial effects, though the thienylmethyl variant’s activity remains unexplored .

Physicochemical and Pharmacokinetic Properties

  • Lipophilicity : Chloromethyl derivatives (LogP = 1.8) are less lipophilic than aryl-substituted analogs (LogP > 2.5), suggesting better aqueous solubility .
  • Metabolic Stability : Oxetane-containing derivatives (e.g., 6-chloro-3-(3-oxetanyl)) show improved metabolic stability due to reduced oxidative metabolism .
  • Synthetic Accessibility : Arylidene hydrazinyl intermediates (e.g., 3-(2-arylidenehydrazinyl)-6-chloropyridazine) enable rapid diversification of position 3 substituents .

Biological Activity

6-Chloro-3-(2-thienylmethyl)[1,2,4]triazolo[4,3-b]pyridazine is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its synthesis, biological effects, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

  • Molecular Formula : C10_{10}H7_7ClN4_4S
  • Molecular Weight : 250.71 g/mol
  • CAS Number : 1094354-50-3

The compound features a triazolopyridazine core with a chlorine atom at position 6 and a thienylmethyl group at position 3. The presence of these substituents contributes to its unique chemical reactivity and biological activity.

1. Antidiabetic Potential

Research indicates that derivatives of triazolo-pyridazine compounds, including 6-chloro-3-(2-thienylmethyl)[1,2,4]triazolo[4,3-b]pyridazine, have been evaluated for their Dipeptidyl Peptidase-4 (DPP-4) inhibition potential. DPP-4 inhibitors are critical in managing type 2 diabetes as they enhance insulin secretion and reduce blood glucose levels.

  • Study Findings : In a study involving the synthesis of various triazolo-pyridazine derivatives, compounds exhibited significant DPP-4 inhibition both in silico and in vitro. Specifically, the synthesized compounds demonstrated insulinotropic activities in INS-1 cells, suggesting potential as antidiabetic agents .

2. Cytotoxicity Against Cancer Cells

The compound has also been studied for its cytotoxic effects against various cancer cell lines. A related study evaluated several triazolo-pyridazine derivatives for their inhibitory activity against c-Met kinase and their cytotoxicity against cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer).

CompoundIC50_{50} (μM)Cell Line
12e 1.06 ± 0.16A549
12e 1.23 ± 0.18MCF-7
12e 2.73 ± 0.33HeLa

The compound 12e , a derivative closely related to the target compound, showed significant cytotoxicity with IC50_{50} values indicating potent activity against these cell lines . The mechanism involved apoptosis induction and cell cycle arrest in the G0/G1 phase.

The biological activity of 6-Chloro-3-(2-thienylmethyl)[1,2,4]triazolo[4,3-b]pyridazine is attributed to its interaction with specific molecular targets such as enzymes or receptors. The chlorine and thienylmethyl groups enhance the binding affinity and specificity of the compound to active sites on target proteins .

Case Studies and Research Findings

Several studies have highlighted the promising biological activities of this compound:

  • Antidiabetic Activity : In vitro assays demonstrated that the compound could effectively inhibit DPP-4, supporting its potential use in diabetes management .
  • Cytotoxicity Studies : The evaluation of various derivatives indicated that modifications to the triazolo-pyridazine structure can significantly influence cytotoxicity profiles against cancer cells .

Q & A

Q. What are the established synthetic routes for 6-Chloro-3-(2-thienylmethyl)[1,2,4]triazolo[4,3-b]pyridazine?

The compound is typically synthesized via cyclization of 6-chloro-3-hydrazinopyridazine with a thienylmethyl aldehyde, followed by oxidative cyclization using reagents like iodobenzene diacetate (IBD) in dichloromethane. Key intermediates include arylidenehydrazino derivatives, which undergo intramolecular cyclization to form the triazole ring . Reaction optimization often involves controlling temperature (e.g., reflux in ethanol) and stoichiometry to suppress side products like bis-triazolopyridazines .

Q. How is the structure of this compound confirmed experimentally?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For example, planar molecular geometry and intramolecular C–H⋯N hydrogen bonds were confirmed in a monoclinic P21/cP2_1/c crystal system with SHELXL refinement . IR spectroscopy identifies functional groups (e.g., C–Cl stretch at ~771 cm⁻¹), while HR-ESI-MS validates molecular mass (e.g., [M+H]+ calcd. 245.0594, found 245.0588) .

Q. What solvents and purification methods are recommended for isolating this compound?

Ethanol or ethyl acetate is commonly used for recrystallization, yielding colorless solids with Rf ~0.24 (ethyl acetate/hexane). Column chromatography with silica gel (60–120 mesh) and gradient elution (e.g., 5–20% ethyl acetate in dichloromethane) effectively separates isomers or byproducts .

Advanced Research Questions

Q. How can conflicting data on reaction yields be resolved in triazolopyridazine synthesis?

Discrepancies in yields often stem from competing pathways (e.g., bis-triazole formation). Kinetic studies using HPLC or LC-MS to monitor intermediates are critical. For example, IBD-mediated cyclization in dichloromethane reduces bis-triazole byproducts compared to Br₂/AcOH, improving yields from ≤48% to ~60% . Contradictions in reported melting points (e.g., 178–180°C vs. 173 K crystallography data) may arise from polymorphic variations, necessitating DSC analysis .

Q. What strategies optimize cytotoxic activity in triazolopyridazine derivatives?

Structure-activity relationship (SAR) studies highlight the importance of substituent electronegativity and steric effects. For example, fluorophenyl or pyrazolyl groups at position 3 enhance cytotoxicity against HeLa cells (IC₅₀ ~1.2 μg/mL) via c-Met/Pim-1 kinase inhibition. Docking studies using AutoDock Vina or Schrödinger Suite guide rational modifications, such as introducing hydrophilic moieties to improve solubility .

Q. How do steric effects influence crystallographic packing and solubility?

X-ray data reveal that bulky substituents (e.g., 2-fluorophenyl) induce nonplanar tricyclic cores, reducing π-π stacking and solubility. In contrast, planar derivatives (e.g., 3-methylphenyl) form dimers via C–H⋯N bonds and π-π interactions (centroid distance: 3.699 Å), impacting crystal habit and dissolution kinetics .

Q. What computational methods validate spectroscopic and crystallographic data?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict IR/NMR spectra and compare them with experimental data. For crystallography, Hirshfeld surface analysis quantifies intermolecular interactions (e.g., H-bonding vs. van der Waals), while residual density maps from SHELXL refine disorder models .

Methodological Challenges and Solutions

Q. How to address low yields in multi-step syntheses?

  • Problem: Low yields (e.g., 48% in stepwise cyclization) due to side reactions.
  • Solution: One-pot multicomponent reactions reduce intermediate isolation. For example, simultaneous cyclization of 3,6-bis-(arylidenehydrazino)pyridazines with IBD improves efficiency (yield: ~65%) .
  • Validation: TLC monitoring and quenching aliquots at intervals to identify bottlenecks .

Q. How to resolve ambiguities in hydrogen bonding networks?

  • Problem: Overlapping H-bond signals in IR/NMR.
  • Solution: Variable-temperature NMR (VT-NMR) and NOESY distinguish dynamic vs. static interactions. SC-XRD with high-resolution data (e.g., θmax = 60°) clarifies bond lengths (e.g., weak C–Cl: 1.732 Å) and angles .

Q. What quality control measures ensure batch consistency?

  • HPLC Purity: ≥98% purity (C18 column, acetonitrile/water gradient).
  • Elemental Analysis: Deviation ≤0.4% for C, H, N.
  • Stability: Storage at −20°C under argon to prevent hydrolysis of the thienylmethyl group .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Chloro-3-(2-thienylmethyl)[1,2,4]triazolo[4,3-b]pyridazine
Reactant of Route 2
Reactant of Route 2
6-Chloro-3-(2-thienylmethyl)[1,2,4]triazolo[4,3-b]pyridazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.